

An In-depth Technical Guide to 3,4-Bis(difluoromethoxy)benzaldehyde

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Compound of Interest

Compound Name: 3,4-Bis(difluoromethoxy)benzaldehyde

Cat. No.: B143430

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for **3,4-bis(difluoromethoxy)benzaldehyde**, a key intermediate in modern pharmaceutical development.

Core Chemical Properties

3,4-Bis(difluoromethoxy)benzaldehyde is an organic compound notable for the presence of two difluoromethoxy groups on the benzaldehyde scaffold. These fluorinated moieties are critical in medicinal chemistry for enhancing the metabolic stability and lipophilicity of drug candidates.^[1] The compound is primarily recognized as a crucial intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.^[2]

Table 1: Physicochemical Properties

| Property | Value | Source |
|---------------------|---|--------|
| CAS Number | 127842-54-0 | [2] |
| Molecular Formula | C ₉ H ₆ F ₄ O ₃ | |
| Molecular Weight | 238.14 g/mol | |
| Appearance | Colorless oil or solid/liquid | [2] |
| Boiling Point | 75-80 °C at 0.15 mmHg | [3] |
| Density | 1.326 g/cm ³ (at 20°C) | [3] |
| Purity | Typically ≥97% | |
| Storage Temperature | Refrigerator | [2] |
| InChI Key | IPHURZAZBKLMQJ- UHFFFAOYSA-N | |

Spectroscopic Data for Structural Elucidation

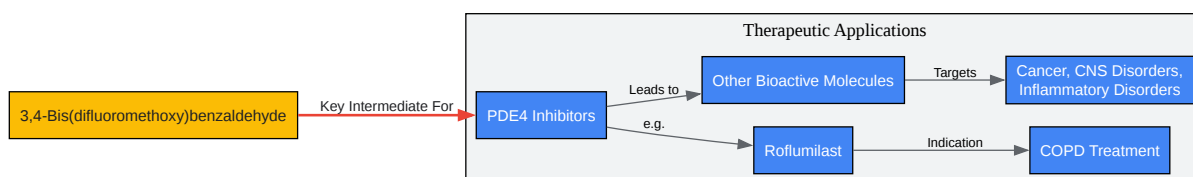
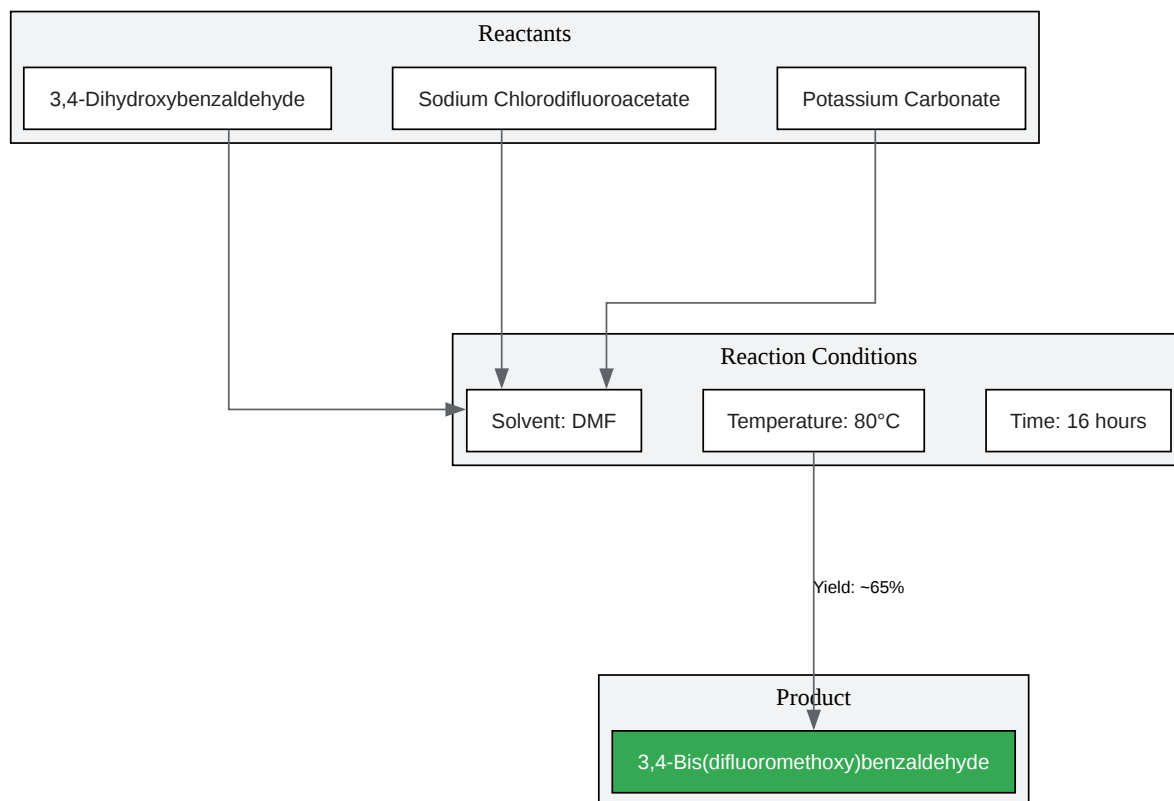
Spectroscopic analysis is essential for the verification and quality control of **3,4-bis(difluoromethoxy)benzaldehyde**. The following data has been reported.

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |
|---------------------|--|--------|
| ¹ H NMR | (400 MHz, CDCl ₃): δ 9.96 (s, 1H, CHO), 7.76-7.78 (m, 2H, H ₂ , H ₆), 7.42 (d, J=8.0 Hz, 1H, H ₅), 6.64 (t, J=72 Hz, 1H, OCHF ₂), 6.60 (t, J=72 Hz, 1H, OCHF ₂) | [2] |
| ¹³ C NMR | (125 MHz, CDCl ₃): δ 189.7, 147.0, 142.4, 134.2, 128.5, 122.2, 121.5, 115.4 (t, J=259 Hz), 115.2 (t, J=259 Hz) | [2] |
| Infrared (IR) | (cm ⁻¹): 1698, 1509, 1381, 1038, 794 | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to **3,4-bis(difluoromethoxy)benzaldehyde** involves the difluoromethylation of 3,4-dihydroxybenzaldehyde.



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